An In-depth Technical Guide to (2S,3R)-methyl 2-amino-3-hydroxybutanoate: A Chiral Building Block for Drug Development
An In-depth Technical Guide to (2S,3R)-methyl 2-amino-3-hydroxybutanoate: A Chiral Building Block for Drug Development
Introduction
(2S,3R)-methyl 2-amino-3-hydroxybutanoate, the methyl ester of the essential amino acid L-threonine, is a pivotal chiral building block in modern synthetic organic chemistry. Its well-defined stereochemistry, derived from the natural chiral pool, makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of the chemical properties, synthesis, characterization, and applications of its hydrochloride salt, (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of bioactive molecules.
Physicochemical and Spectroscopic Properties
(2S,3R)-methyl 2-amino-3-hydroxybutanoate is most commonly handled and stored as its hydrochloride salt to enhance stability and solubility.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride | [2] |
| Synonyms | L-Threonine methyl ester hydrochloride, H-Thr-OMe·HCl | [3] |
| CAS Number | 39994-75-7 | [2] |
| Molecular Formula | C₅H₁₂ClNO₃ | [2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 64 °C | [5] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in water. Soluble in alcohols like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[6] |
Spectroscopic Profile
A thorough spectroscopic characterization is crucial for confirming the identity and purity of (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride. Below are the expected spectral data based on its structure and data from related compounds.[4]
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:
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~4.1-4.3 ppm (d, 1H): This doublet corresponds to the α-proton (C2-H), which is coupled to the β-proton.
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~3.9-4.1 ppm (m, 1H): This multiplet represents the β-proton (C3-H), coupled to both the α-proton and the γ-methyl protons.
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3.78 ppm (s, 3H): This singlet is characteristic of the methyl ester protons (-OCH₃).
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~1.3-1.4 ppm (d, 3H): This doublet arises from the γ-methyl protons (-CH₃), coupled to the β-proton.
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The protons of the amine and hydroxyl groups may appear as broad singlets or may exchange with the solvent, depending on the solvent and concentration used.
-
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.
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~170-172 ppm: Carbonyl carbon of the ester group (C=O).
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~66-68 ppm: β-carbon, attached to the hydroxyl group.
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~58-60 ppm: α-carbon, bonded to the amino group.
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~52-54 ppm: Methyl carbon of the ester group (-OCH₃).
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~19-21 ppm: γ-methyl carbon (-CH₃).
-
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorption bands are expected in the following regions:
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3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group and N-H stretching of the protonated amine.
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3000-2800 cm⁻¹: C-H stretching of the alkyl groups.
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~1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
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~1600 cm⁻¹: N-H bending of the protonated amine.
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~1200 cm⁻¹: C-O stretching of the ester group.
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~1100 cm⁻¹: C-O stretching of the secondary alcohol.
1.1.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 134.1, corresponding to the free base. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group, water, and other characteristic fragmentations of amino acid esters.[7]
Synthesis and Purification
The most common and efficient method for the synthesis of (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride is the Fischer esterification of L-threonine.[8] This method utilizes an alcohol (methanol) in the presence of a strong acid catalyst.
Synthesis Protocol: Fischer Esterification using Thionyl Chloride
This protocol is widely employed due to its high yield and the in situ generation of HCl, which catalyzes the reaction and forms the desired hydrochloride salt.[4][9]
Workflow for Synthesis of (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride
Caption: Workflow for the synthesis of (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-threonine (1 equivalent) in anhydrous methanol. The use of anhydrous methanol is critical to drive the equilibrium towards the ester product and prevent hydrolysis.
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Cooling: Cool the suspension to a temperature between -10°C and 0°C using an ice-salt bath. This is necessary because the subsequent addition of thionyl chloride is highly exothermic.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. Maintaining a low temperature during this addition is crucial to control the reaction rate and prevent side reactions.
-
Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to gradually warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude product as a white solid.
-
Purification: The crude (2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride can be purified by recrystallization. A common solvent system for this is a mixture of methanol and diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid. Allowing the solution to cool slowly will promote the formation of pure crystals.[3]
Alternative Synthesis using Trimethylchlorosilane (TMSCl)
An alternative, milder method for the esterification involves the use of trimethylchlorosilane (TMSCl) in methanol. TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method often provides high yields and avoids the use of the more corrosive thionyl chloride.[10]
Stability and Handling
(2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride is a relatively stable compound when stored under appropriate conditions. However, its functional groups are susceptible to degradation under certain circumstances.
Potential Degradation Pathways
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. researchgate.net [researchgate.net]
- 3. 39994-75-7|(2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. WO2013143266A1 - Doripenem intermediate compound, preparation process therefor and use thereof, and preparation process for doripenem - Google Patents [patents.google.com]
